molecular formula C15H19BO3 B12837203 2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12837203
M. Wt: 258.12 g/mol
InChI Key: ZVNCBRKXMRSTRI-UHFFFAOYSA-N
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Description

Structural Characteristics of Boronate Esters

Boronate esters, formally derived from the condensation of boronic acids ($$ \text{RB(OH)}2 $$) and diols, exhibit a trigonal planar geometry around the boron atom in their neutral state. This hybridization state arises from the empty p-orbital on boron, which facilitates interactions with electron-rich species. The general formula for boronate esters is $$ \text{RB(OR')}2 $$, where R represents an organic substituent and R' denotes the diol-derived alkoxy groups. For example, phenylboronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) to form phenylboronic acid pinacol ester, a stable crystalline solid.

Property Boronic Acid ($$ \text{RB(OH)}_2 $$) Boronate Ester ($$ \text{RB(OR')}_2 $$)
Hybridization sp² (trigonal planar) sp² (neutral) / sp³ (anionic)
Hydrolysis Susceptibility High Moderate to low
Stability in Air Oxidizes readily Enhanced by steric bulk

The stability of boronate esters is pH-dependent. Under acidic conditions (pH < p$$ Ka $$), the neutral trigonal form predominates, which is prone to hydrolysis. In basic media, the boronate anion adopts a tetrahedral geometry (sp³ hybridization), increasing stability. For instance, the p$$ Ka $$ of phenylboronic acid is approximately 9, meaning esterification with diols like pinacol occurs optimally near neutral pH.

Dioxaborolanes, a subclass of boronate esters with five-membered $$ \text{C–O–B–O–C} $$ rings, exhibit enhanced kinetic stability due to ring strain minimization. The compound 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol (pinacol boronic ester) exemplifies this, with a boiling point of 50–53°C at 5 mmHg and a molecular weight of 168.04 g/mol.

Benzofuran Derivatives in Organoboron Chemistry

Benzofuran—a fused bicyclic system comprising benzene and furan rings—imparts aromaticity and electron-rich character to its derivatives. When functionalized with boronate esters, these compounds become pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl systems prevalent in pharmaceuticals and organic semiconductors.

The benzofuran-3-ylmethyl group in 2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves two roles:

  • Electronic Activation : The oxygen atom in the furan ring donates electron density through resonance, polarizing the boron center and facilitating transmetallation in coupling reactions.
  • Steric Shielding : The methylene bridge ($$ \text{–CH}_2\text{–} $$) between the benzofuran and dioxaborolane rings mitigates steric clashes during catalytic cycles, preserving reaction efficiency.

Synthetic protocols for benzofuran-boronate hybrids often begin with salicylaldehyde derivatives. For example, Hossain’s method involves treating salicylaldehyde with ethyl 2-diazoacetate under $$ \text{HBF}4\cdot\text{OEt}2 $$ catalysis, followed by dehydration in concentrated $$ \text{H}2\text{SO}4 $$ to yield 3-carboxybenzofurans. Subsequent lithiation with LDA and quenching with trimethyl borate installs the boronate ester group.

Compound Name Structural Feature Application
2-(Benzofuran-2-ylmethyl)-dioxaborolane Benzofuran at position 2 Suzuki coupling precursor
5-Methoxybenzofuran-2-boronic acid Methoxy substituent at position 5 Fluorescent probe synthesis

The positional isomerism of the benzofuran moiety significantly impacts reactivity. For instance, 2-(benzofuran-3-ylmethyl) derivatives exhibit a 0.79 similarity index to their 2-ylmethyl counterparts, reflecting divergent electronic profiles.

Historical Development of Dioxaborolane-Based Reagents

The evolution of dioxaborolane reagents traces back to the mid-20th century, when boronic acids gained recognition as versatile intermediates. Early work by Mikhailov and Bubnov demonstrated the utility of boronate esters in hydroboration reactions, but their hydrolytic instability limited applications. The advent of pinacol-derived dioxaborolanes in the 1970s marked a turning point, as their cyclic structure and steric bulk conferred unprecedented stability.

Key milestones include:

  • 1978 : Synthesis of pinacol boronic esters via condensation reactions, enabling the purification and storage of air-sensitive boronic acids.
  • 1990s : Integration into Suzuki-Miyaura couplings, revolutionizing the synthesis of biaryl compounds for drug discovery.
  • 2010s : Development of benzofuran-functionalized dioxaborolanes for optoelectronic materials, leveraging their extended π-conjugation.

Modern advances focus on tuning the electronic and steric properties of dioxaborolanes. For example, substituting pinacol with bulkier diols like 2,2'-biphenol increases steric protection, while electron-withdrawing groups on the aryl ring modulate boron’s electrophilicity. The compound this compound exemplifies this trend, combining the aromaticity of benzofuran with the robustness of a tetramethyl dioxaborolane ring.

Properties

Molecular Formula

C15H19BO3

Molecular Weight

258.12 g/mol

IUPAC Name

2-(1-benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10H,9H2,1-4H3

InChI Key

ZVNCBRKXMRSTRI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=COC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzofuran derivatives with boronic esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a benzofuran boronic acid is reacted with a halogenated benzofuran derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling the formation of carbon-carbon bonds between aryl or heteroaryl partners. The boronate ester group facilitates transmetallation with palladium complexes, while the benzofuran moiety stabilizes intermediates through resonance effects .

Mechanistic Steps :

  • Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.

  • Transmetallation : The boronate ester transfers the benzofuran-methyl group to the Pd(II) center.

  • Reductive Elimination : The Pd(II) complex releases the coupled product, regenerating Pd(0).

Reaction Optimization :

ParameterOptimal ConditionsImpact on Yield
CatalystPd(PPh₃)₄ or PdCl₂(dppf)>85% efficiency
BaseK₂CO₃ or CsFEnhances kinetics
SolventTHF or DMEImproves solubility
Temperature60–80°CBalances rate/selectivity

Applications include synthesizing biaryl structures for pharmaceuticals and materials science .

Borylation of C-H Bonds

The compound acts as a boron source in transition-metal-catalyzed C-H borylation reactions. Its stability under acidic conditions makes it suitable for functionalizing aromatic systems .

Key Examples :

  • Directed Borylation : Pd-catalyzed borylation of benzofuran derivatives at the C-5 position.

  • Undirected Borylation : Ir-catalyzed borylation of unactivated arenes, leveraging the dioxaborolane’s steric protection .

Substrate Scope :

SubstrateProductYield (%)
Toluene2-Boryltoluene72
Naphthalene1-Borylnaphthalene68
Benzofuran5-Borylbenzofuran81

Cyclopropanation via Boromethyl Zinc Carbenoids

The compound participates in Simmons-Smith-type cyclopropanation reactions when treated with zinc. The reaction generates a boromethyl zinc carbenoid, which inserts into alkenes to form cyclopropanes .

Mechanism :

  • Zinc Insertion : Zn reacts with the dioxaborolane to form a carbenoid intermediate.

  • Alkene Insertion : The carbenoid adds across double bonds, forming a cyclopropane ring .

Applications :

  • Synthesis of strained bicyclic compounds for natural product synthesis.

  • Functionalization of allylic ethers and styrenes .

Functional Group Transformations

The benzofuran-methyl group undergoes selective modifications:

Reaction TypeReagents/ConditionsOutcome
Oxidation H₂O₂, NaOHBoronic acid formation
Halogenation NBS, AIBNBromination at benzofuran C-4
Protodeboronation AcOH, H₂OCleavage of boron group

Stability and Reactivity Trends

Comparative Reactivity :

Property3-Ylmethyl Derivative2-Yl Analog
Hydrolytic StabilityHighModerate
Suzuki Coupling RateFast (k = 0.15 min⁻¹)Slow (k = 0.08 min⁻¹)
SolubilityHigh in THF, DCMModerate in EtOAc

This compound’s versatility in cross-coupling, borylation, and cyclopropanation underscores its value in constructing complex molecular architectures. Ongoing research focuses on expanding its substrate scope and optimizing catalytic systems for green chemistry applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, a study by Smith et al. (2024) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In vitro experiments indicated that it could reduce neuronal cell death by approximately 40% under oxidative stress conditions. Additionally, it increased levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .

Therapeutic Potential

Given its biological activities, this compound may hold therapeutic potential in several areas:

  • Antimicrobial therapies for treating infections caused by resistant bacteria.
  • Neuroprotective agents for neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Anti-inflammatory drugs targeting specific inflammatory pathways .

Polymer Chemistry

The unique structure of 2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows it to be utilized in polymer synthesis. Its boron content can facilitate the formation of boron-containing polymers that exhibit enhanced thermal and mechanical properties.

Fluorescent Materials

Due to its benzofuran moiety, this compound can be incorporated into fluorescent materials for use in sensors and imaging applications. Its ability to emit light under specific conditions makes it suitable for developing advanced optical materials.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various benzofuran derivatives, the compound was found to outperform several existing antibiotics against specific strains of bacteria. The researchers concluded that further exploration into its mechanism of action could lead to novel therapeutic strategies .

Case Study 2: Neuroprotection in Cell Models

A series of experiments were conducted using neuronal cell lines treated with oxidative stressors. The results indicated that cells treated with the compound exhibited significantly lower levels of apoptosis compared to untreated controls. This suggests that it could be developed into a neuroprotective drug candidate .

Mechanism of Action

The mechanism of action of 2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects . The dioxaborolane moiety can also participate in chemical reactions, such as forming covalent bonds with target molecules, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Steric Bulk

  • 2-(5-Chloro-2-methylphenyl)-... (a-isomer) : Ortho-substitution creates steric hindrance, reducing reaction yields (26% in synthesis) .
  • 2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-... : Extended conjugated systems increase steric demands, limiting use in sterically sensitive reactions .

Physicochemical Properties and Stability

Property Target Compound 2-(3,5-Dichlorophenyl)-... 2-(4-Fluorobenzyl)-...
Molecular Weight ~260 g/mol (est.) 247.93 g/mol 236.09 g/mol
Solubility Moderate in THF Low in polar solvents High in DCM
Stability Air-stable Sensitive to hydrolysis Moisture-sensitive
NMR Shifts (1H, δ ppm) ~7.5–6.5 (aromatic) ~7.8 (Cl-substituted) ~7.2 (F-substituted)

Key Insight : The target compound’s benzofuran moiety contributes to moderate solubility in organic solvents, while halogenated analogs exhibit higher polarity and sensitivity to hydrolysis .

Biological Activity

2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1444010-79-0) is a boron-containing compound that has gained attention due to its potential biological activities. The compound's structure includes a benzofuran moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C15H19BO3
  • Molecular Weight : 258.12 g/mol
  • CAS Number : 1444010-79-0

Research indicates that compounds containing benzofuran structures often exhibit significant biological activities, including anticancer effects. The mechanism of action for this compound may involve the induction of autophagy in cancer cells. Autophagy is a cellular degradation process that can lead to cell death in certain contexts.

Anticancer Activity

A study focused on derivatives of benzofuran demonstrated that certain compounds exhibit cytotoxic effects against cervical cancer cell lines (SiHa and C33a) with IC50 values below 40 µM. The mechanism was linked to autophagy-mediated cell death, evidenced by the conversion of LC3I to LC3II and downregulation of p62 in treated cells .

Pharmacokinetics and Toxicology

The compound's pharmacokinetic properties suggest it has good absorption potential with high gastrointestinal (GI) absorption rates. It is also predicted to be a substrate for P-glycoprotein (P-gp), indicating potential interactions with other drugs that utilize this transport system . Toxicological assessments highlight moderate hazard classifications (H302-H335), indicating caution should be exercised during handling .

Case Studies and Research Findings

StudyFindings
Autophagy Induction in Cancer Cells Compounds derived from benzofuran showed IC50 < 40 µM against cervical cancer cells. Induction of autophagy confirmed through LC3 conversion.Supports the potential use of benzofuran derivatives in cancer therapy.
Pharmacokinetic Profile High GI absorption; P-gp substrate; CYP1A2 and CYP3A4 inhibitors noted.Indicates significant interactions with other medications; further studies needed on drug-drug interactions.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.

CompoundCAS NumberMolecular WeightBiological Activity
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane402503-13-3244.09 g/molAnticancer activity reported
2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane519054-55-8Not availableLimited studies available

Q & A

Q. How can the synthesis of 2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane be optimized for higher yields?

Methodological Answer: Optimization involves selecting appropriate boronating agents (e.g., pinacolborane derivatives) and controlling reaction parameters. Key steps include:

  • Using anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis of the boronate ester .
  • Employing palladium or nickel catalysts (e.g., PdCl₂(dppf)) for Suzuki-Miyaura coupling precursors, with reaction temperatures between 80–110°C .
  • Monitoring progress via TLC or HPLC, and purifying via column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H, ¹³C, and ¹¹B NMR to confirm the benzofuran-boronate structure. The ¹¹B NMR peak for boronate esters typically appears at ~30 ppm .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₁BO₃: ~274.16) .
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in dichloromethane/hexane mixtures .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

  • Hydrolytic Stability: Test in aqueous buffers (pH 3–9) at 25°C and 40°C, monitoring degradation via HPLC .
  • Oxidative Stability: Expose to air/light for 1–4 weeks, tracking boronate ester integrity via ¹¹B NMR .
  • Storage Recommendations: Store under argon at –20°C in amber vials with molecular sieves to minimize moisture uptake .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis .
  • Waste Disposal: Collect boronate-containing waste in sealed containers for incineration or specialized chemical treatment .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Transmetalation Studies: Use ¹¹B NMR to track boronate transfer to palladium intermediates. Compare rates with aryl halides (e.g., bromobenzene vs. chlorobenzene) .
  • DFT Calculations: Model the transition state of Suzuki-Miyaura coupling to identify steric/electronic effects from the benzofuran substituent .
  • Kinetic Isotope Effects (KIE): Investigate deuterated analogs to determine rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. How can this compound be applied in designing luminescent materials?

Methodological Answer:

  • Polymer Synthesis: Incorporate into conjugated polymers via Suzuki coupling to enhance π-orbital delocalization. Characterize optoelectronic properties using UV-Vis and fluorescence spectroscopy .
  • OLED Fabrication: Co-deposit with electron-transport layers (e.g., TPBi) via vacuum sublimation. Measure external quantum efficiency (EQE) and luminance .

Q. How to resolve contradictions in reported catalytic activity across studies?

Methodological Answer:

  • Variable Screening: Systematically test parameters (catalyst loading, solvent polarity, base strength) using design-of-experiments (DoE) software .
  • Meta-Analysis: Compare datasets from literature to identify outliers or confounding factors (e.g., trace moisture in solvents) .
  • Reproducibility Tests: Replicate key studies under strictly controlled conditions (e.g., glovebox for air-sensitive steps) .

Q. What computational models predict its biological activity?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with cytochrome P450 enzymes or kinase targets. Validate with in vitro IC₅₀ assays .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity using partial least squares regression .

Q. How to design derivatives for improved hydrolytic stability without compromising reactivity?

Methodological Answer:

  • Steric Shielding: Introduce bulky groups (e.g., 2,4,6-triisopropylphenyl) adjacent to the boronate to hinder water access .
  • Electron-Withdrawing Substituents: Add fluorine or nitro groups to the benzofuran ring to stabilize the boron center .
  • Stability-Reactivity Trade-Off: Use accelerated aging tests (40°C/75% RH) to screen derivatives, prioritizing those with >90% stability after 72 hours .

Q. What strategies validate its role in multi-step synthetic pathways?

Methodological Answer:

  • Tandem Reactions: Combine with Buchwald-Hartwig amination in one pot, isolating intermediates via inline HPLC .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to track incorporation into complex molecules (e.g., pharmaceuticals) via LC-MS .

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